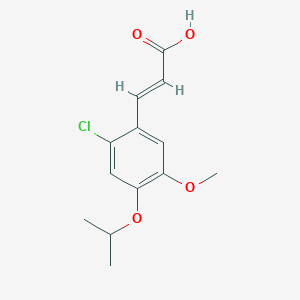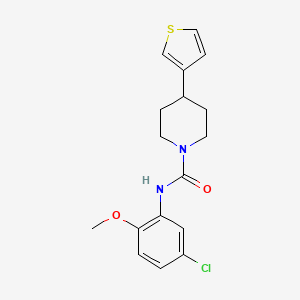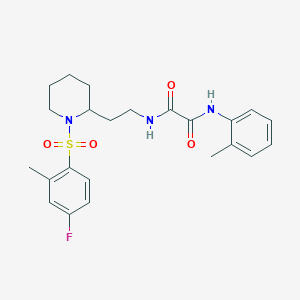
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical structure.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would include a detailed step-by-step procedure of how the compound is synthesized from the starting materials.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Anticancer Applications
Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. These compounds showed strong anticancer potential relative to doxorubicin, indicating their utility in cancer research and therapy (Rehman et al., 2018).
α1-Adrenergic Receptor Antagonism
A series of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines has been developed as new α1-adrenoceptor antagonists with uroselective profiles. These compounds display high affinity for the α1-adrenoceptor, suggesting their potential in treating conditions related to α1-adrenoceptor activity (Rak et al., 2016).
Hypoglycemic Activity
Research on hypoglycemic benzoic acid derivatives, including the study of structure-activity relationships, highlighted the therapeutic potential of compounds like repaglinide for type 2 diabetic patients. These findings underscore the importance of chemical modifications in enhancing biological activity and therapeutic efficacy (Grell et al., 1998).
Insecticidal Properties
Flubendiamide is noted for its novel chemical structure and strong insecticidal activity, particularly against lepidopterous pests. This compound showcases a unique mode of action and safety profile for non-target organisms, marking it as a significant development in pest control strategies (Tohnishi et al., 2005).
Orexin Receptor Antagonism
The role of orexin receptors in compulsive food consumption has been investigated, highlighting the potential of selective orexin receptor antagonists in managing binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes information on toxicity, flammability, environmental impact, and safety precautions that need to be taken while handling the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, further studies needed to understand its properties, or modifications that could be made to improve its properties.
Please note that this is a general guide and the specific details would vary depending on the compound. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a research article. If you have access to a university library, they often have subscriptions to scientific journals where you can find detailed information on specific compounds. Alternatively, you could consult a chemist or a chemistry professor. They would have the expertise to provide a detailed analysis of the compound. I hope this helps! Let me know if you have any other questions.
properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-7-3-4-9-20(16)26-23(29)22(28)25-13-12-19-8-5-6-14-27(19)32(30,31)21-11-10-18(24)15-17(21)2/h3-4,7,9-11,15,19H,5-6,8,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSIYOCQNGOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2992391.png)
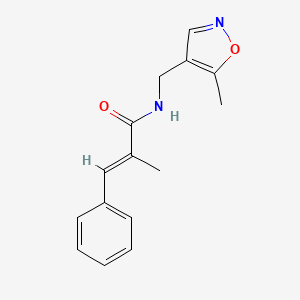
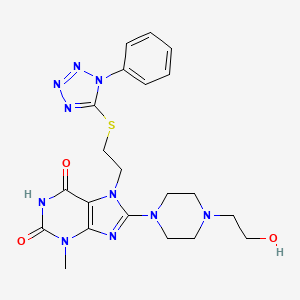
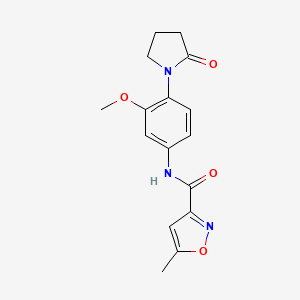
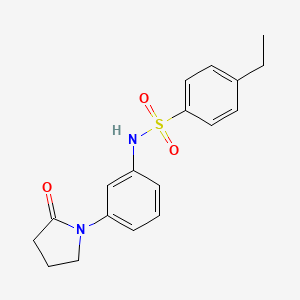


![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992400.png)
![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2992401.png)
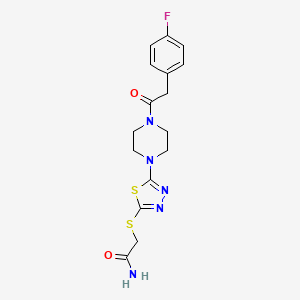
![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)
